Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound featuring a thiazole ring linked to a piperazine moiety substituted with a 2-chlorophenyl group. The carbamate functional group at the thiazole-2-yl position distinguishes it from related urea or acetamide derivatives.
Properties
IUPAC Name |
methyl N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-25-17(24)20-16-19-12(11-26-16)10-15(23)22-8-6-21(7-9-22)14-5-3-2-4-13(14)18/h2-5,11H,6-10H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWOUHYSYSUTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as piperazine derivatives, have been shown to interact withH1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen.
Mode of Action
It can be inferred from related studies that piperazine derivatives, which share a similar structure, often act asH1 receptor antagonists . They have a higher affinity to H1 receptors than histamine, thereby inhibiting the allergic reaction caused by histamine.
Biochemical Pathways
It can be inferred from related studies that the compound might affect thehistamine-H1 receptor pathway . This pathway is involved in allergic reactions, and its inhibition can help alleviate symptoms of allergies.
Pharmacokinetics
Similar compounds, such as piperazine derivatives, are often used clinically in the treatment of allergies, suggesting that they have favorable pharmacokinetic properties.
Result of Action
Based on the mode of action, it can be inferred that the compound might help alleviate symptoms of allergies by inhibiting the histamine-h1 receptor pathway.
Action Environment
It is known that allergic reactions occur in response to environmental substances known as allergens. Therefore, the compound’s efficacy might be influenced by the presence and concentration of these allergens.
Biological Activity
Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a thiazole ring, a piperazine moiety, and a chlorophenyl group. The thiazole ring is known for its versatility and has been linked to various biological activities including anticancer and antimicrobial properties. The synthesis of this compound typically involves multi-step reactions starting from simpler precursors.
2.1 Anticancer Activity
Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. A study highlighted that thiazole-integrated compounds demonstrated effective antiproliferative activity against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HT-29 | 1.61 ± 1.92 | Induction of apoptosis |
| Compound 2 | Jurkat | 1.98 ± 1.22 | Inhibition of Bcl-2 |
2.2 Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that certain thiazole compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
2.3 Neuropharmacological Effects
The piperazine moiety is significant in neuropharmacology, particularly in the development of drugs targeting serotonin receptors. This compound may exhibit selective binding affinity to dopamine D4 receptors, which could imply potential applications in treating psychiatric disorders .
3. Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds often correlates with specific structural features:
- Thiazole Ring : Essential for anticancer activity; modifications can enhance potency.
- Chlorophenyl Group : The presence of chlorine enhances lipophilicity and may improve receptor binding.
- Piperazine Moiety : Critical for neuropharmacological effects; variations in substituents can alter receptor selectivity.
4. Case Studies
Several studies have investigated the biological activity of similar compounds:
Case Study 1: Anticancer Properties
A series of thiazole derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. One derivative showed an IC50 value significantly lower than that of doxorubicin, a standard chemotherapy drug, indicating its potential as an effective anticancer agent .
Case Study 2: Neuropharmacological Effects
In a study focusing on dopamine receptor affinities, a compound structurally related to this compound exhibited high selectivity for the D4 receptor over D2 receptors, suggesting its potential use in treating disorders like schizophrenia .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Thiazole Cores
The compound shares a core piperazine-thiazole scaffold with several derivatives, but differences in substituents and functional groups lead to variations in physicochemical properties and bioactivity.
Table 1: Key Structural and Functional Comparisons
*Molecular weight calculated based on formula C₁₈H₂₀ClN₅O₃S.
Functional Group Impact on Bioactivity
- Carbamate vs. Urea/Acetamide : The carbamate group in the target compound may confer greater metabolic stability compared to urea derivatives (e.g., ), which are prone to hydrolysis. Acetamide-linked compounds (e.g., Compound 4) show strong P-gp inhibition, suggesting the target compound’s carbamate could balance stability and efficacy .
- Bromine in Compound 4’s substituent may increase steric bulk, affecting binding affinity .
Pharmacokinetic and Pharmacodynamic Profiles
- Bioavailability Enhancement : Compound 4 increased PTX’s absolute bioavailability from 7.1% (PTX alone) to 56–106.6% via P-gp inhibition . The target compound’s structural similarity implies comparable mechanisms, though its carbamate group might alter absorption or metabolism.
- The target compound’s lack of a urea moiety may redirect its activity toward transport proteins rather than direct cytotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
